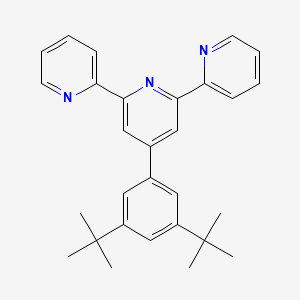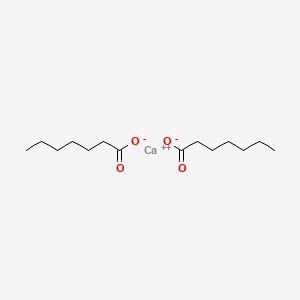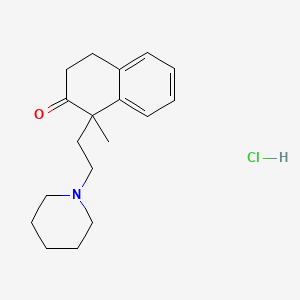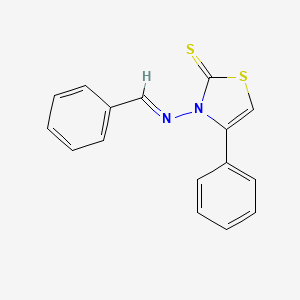
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine
Übersicht
Beschreibung
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central pyridine ring substituted with two pyridin-2-yl groups and a 3,5-ditert-butylphenyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-ditert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base to form 3,5-ditert-butylphenol.
Coupling with pyridine derivatives: The 3,5-ditert-butylphenyl intermediate is then coupled with pyridine derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic, magnetic, and electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique catalytic, magnetic, or electronic properties due to the interaction between the metal center and the ligand.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: This compound also features 3,5-ditert-butylphenyl groups and is known for its antioxidant properties.
N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: This ligand forms metal complexes with unique redox properties.
Eigenschaften
IUPAC Name |
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVRTNFXBUBSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583258 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227948-34-7 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)






![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)



![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)

![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
